molecular formula C16H19FN2O2 B4067434 3-(1-azepanyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione

3-(1-azepanyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione

Cat. No. B4067434
M. Wt: 290.33 g/mol
InChI Key: PPSILBHHHONORU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(1-azepanyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione, also known as AZD 0328, is a chemical compound that has shown potential in scientific research applications. This compound belongs to the class of pyrrolidinediones and has a molecular weight of 315.4 g/mol.

Scientific Research Applications

Fluorescent pH Sensors and Chemosensors

Heteroatom-containing organic fluorophores demonstrate the phenomenon of aggregation-induced emission (AIE) and intramolecular charge transfer (ICT), making them strong emitters in aggregated states. Such compounds can function as fluorescent pH sensors in both solution and solid states, and as chemosensors for detecting acidic and basic organic vapors. This application is crucial in environmental monitoring and biochemical analyses (Yang et al., 2013).

Selective Metal Ion Detection

Pyrrolidine constrained bipyridyl-dansyl conjugates synthesized through click chemistry serve as selective ratiometric and colorimetric chemosensors for metal ions such as Al(3+), based on ICT. This specificity is valuable in environmental pollution monitoring and in the study of biological systems (Maity & Govindaraju, 2010).

Enantioselective Synthesis

The development of methods for the enantioselective functionalization of aza-heterocycles, including azepanes, underscores the importance of such compounds in drug discovery. These methods facilitate the synthesis of bioactive compounds and therapeutic agents with high enantioselectivity and regioselectivity, highlighting their application in medicinal chemistry (Jain et al., 2016).

Antiproliferative Activity

Derivatives of pyrrolidine and azepine have been investigated for their antiinflammatory and analgesic activities. Quantitative structure-activity relationship (QSAR) studies of these compounds provide insights into their potential as therapeutic agents, particularly in addressing inflammation and pain (Muchowski et al., 1985).

Chemical Sensors and Optical Detection

Compounds similar to 3-(1-azepanyl)-1-(4-fluorophenyl)-2,5-pyrrolidinedione can act as chemical sensors for detecting carbon dioxide. The optical detection of CO2, facilitated by such compounds, is crucial for environmental monitoring and assessment of air quality (Ishida et al., 2013).

properties

IUPAC Name

3-(azepan-1-yl)-1-(4-fluorophenyl)pyrrolidine-2,5-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19FN2O2/c17-12-5-7-13(8-6-12)19-15(20)11-14(16(19)21)18-9-3-1-2-4-10-18/h5-8,14H,1-4,9-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPSILBHHHONORU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCN(CC1)C2CC(=O)N(C2=O)C3=CC=C(C=C3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19FN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 2942402

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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